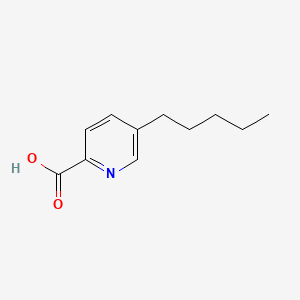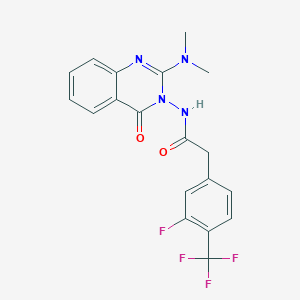![molecular formula C5H3NOS2 B13938987 Thieno[3,2-D]thiazol-2(1H)-one CAS No. 70839-94-0](/img/structure/B13938987.png)
Thieno[3,2-D]thiazol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-D]thiazol-2(1H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-D]thiazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxime acetates with isothiocyanates in the presence of sulfur and a base such as potassium thiocyanate and lithium carbonate. The reaction is carried out in dimethyl sulfoxide at elevated temperatures (around 120°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[3,2-D]thiazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound and its derivatives have shown promising activities against various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of Thieno[3,2-D]thiazol-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Thieno[3,2-D]thiazol-2(1H)-one can be compared with other similar heterocyclic compounds, such as:
Thiazole: A simpler structure with a single thiazole ring, known for its presence in various natural products and pharmaceuticals.
Thiophene: A five-membered ring containing sulfur, widely used in organic electronics and materials science.
Thieno[3,4-b]thiophene: Another fused ring system with applications in organic electronics due to its favorable electronic properties.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and materials.
Propiedades
Número CAS |
70839-94-0 |
|---|---|
Fórmula molecular |
C5H3NOS2 |
Peso molecular |
157.2 g/mol |
Nombre IUPAC |
1H-thieno[3,2-d][1,3]thiazol-2-one |
InChI |
InChI=1S/C5H3NOS2/c7-5-6-3-1-2-8-4(3)9-5/h1-2H,(H,6,7) |
Clave InChI |
PRQBRIFUHJGLPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)

![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)



![2-Dimethylamino-4-[3-(2-ethyl-6-methyl-4-pyridinyl)-[1,2,4]oxadiazol-5-yl]-6-methylpyridine](/img/structure/B13938951.png)

![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)




